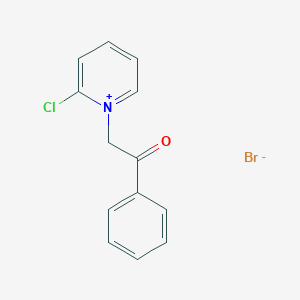![molecular formula C13H12N2 B14148463 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline CAS No. 58457-42-4](/img/structure/B14148463.png)
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with two methyl groups attached at the 2 and 3 positions of the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of 2,3-dimethyl-7-aminoindole with acetoacetic ester under acidic conditions. This reaction typically requires heating and the use of a strong acid catalyst .
Another approach involves the reaction of 2,3-dimethylindole with an appropriate quinoline derivative under basic conditions. This method may involve the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .
化学反应分析
Types of Reactions
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrroloquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced pyrroloquinoline derivatives, and various substituted pyrroloquinoline compounds .
科学研究应用
作用机制
The mechanism of action of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to inhibit tyrosine kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
相似化合物的比较
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-h]quinoline: Lacks the methyl groups at the 2 and 3 positions, which may affect its biological activity and chemical reactivity.
2-Methyl-1H-pyrrolo[3,2-h]quinoline:
3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one: A derivative with a different substitution pattern and potential as a Raf kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
属性
CAS 编号 |
58457-42-4 |
|---|---|
分子式 |
C13H12N2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline |
InChI |
InChI=1S/C13H12N2/c1-8-9(2)15-13-11(8)6-5-10-4-3-7-14-12(10)13/h3-7,15H,1-2H3 |
InChI 键 |
APTDWHWHMIIOLV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C=CC3=C2N=CC=C3)C |
溶解度 |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14148380.png)
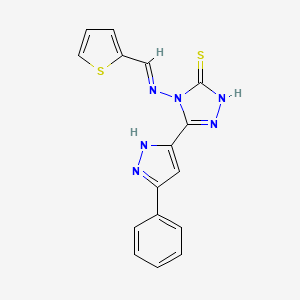

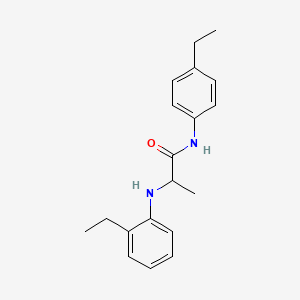
![(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione](/img/structure/B14148397.png)
![Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate](/img/structure/B14148401.png)

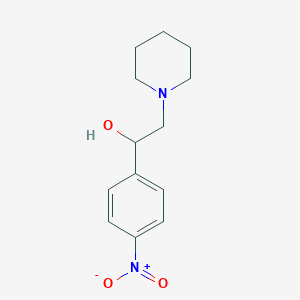
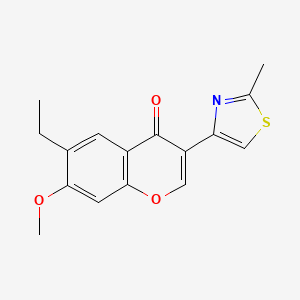
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
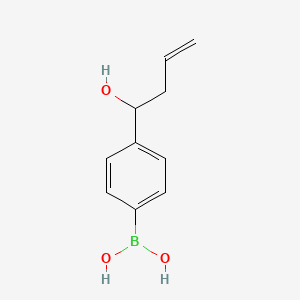
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
